molecular formula C18H19N3 B15024599 6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline CAS No. 66373-55-5

6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline

Cat. No.: B15024599
CAS No.: 66373-55-5
M. Wt: 277.4 g/mol
InChI Key: PVRHIOQTEXYCLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a synthetic organic compound belonging to the class of fused nitrogen-containing heterocycles. These polycyclic azaheterocyclic scaffolds, which combine benzimidazole and quinazoline motifs, are of significant interest in medicinal and chemical research due to their profound and diverse biological activities . The rigid, planar structure of this tetracyclic system provides a well-defined three-dimensional architecture that can be tailored for specific interactions with biological targets . While specific pharmacological data for this exact analog is not available in the public domain, research into closely related 5,6-dihydrobenzimidazo[1,2-c]quinazoline derivatives indicates that this chemical class is a promising platform for drug discovery. Related compounds have been investigated for a broad spectrum of biological activities, which suggests potential research applications for this compound in similar areas . The synthetic pathway for such dihydrobenzimidazoquinazoline derivatives typically involves the cyclocondensation of a 2-(2-aminophenyl)-1H-benzimidazole precursor with an appropriate carbonyl compound, such as an aldehyde . Researchers may find this compound valuable as a building block for the synthesis of more complex molecules or as a candidate for high-throughput screening against novel biological targets. As with all compounds in this class, its nitrogen atoms can act as hydrogen bond donors or acceptors, facilitating key interactions with enzymes or receptors . This product is intended for Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

66373-55-5

Molecular Formula

C18H19N3

Molecular Weight

277.4 g/mol

IUPAC Name

6-methyl-6-propyl-5H-benzimidazolo[1,2-c]quinazoline

InChI

InChI=1S/C18H19N3/c1-3-12-18(2)20-14-9-5-4-8-13(14)17-19-15-10-6-7-11-16(15)21(17)18/h4-11,20H,3,12H2,1-2H3

InChI Key

PVRHIOQTEXYCLW-UHFFFAOYSA-N

Canonical SMILES

CCCC1(NC2=CC=CC=C2C3=NC4=CC=CC=C4N31)C

Origin of Product

United States

Preparation Methods

Schiff Base Formation and Cyclization

The most widely reported method involves refluxing 2-(2-aminophenyl)-1H-benzimidazole with propionaldehyde in ethanol. The reaction proceeds via Schiff base formation, followed by intramolecular cyclization to yield the 5,6-dihydroquinazoline framework.

Procedure :

  • Reactants :
    • 2-(2-Aminophenyl)-1H-benzimidazole (0.05 mol)
    • Propionaldehyde (0.05 mol)
    • Ethanol (200 mL)
  • Conditions :
    • Reflux for 5 hours under inert atmosphere.
    • Concentration under reduced pressure to precipitate the product.
    • Recrystallization from ethanol yields pale-yellow crystals (60–70%).

Mechanistic Insights :

  • The aldehyde carbonyl reacts with the primary amine of 2-aminophenylbenzimidazole, forming an imine intermediate.
  • Tautomerization and nucleophilic attack by the benzimidazole nitrogen lead to cyclization, generating the dihydroquinazoline ring.

Yield Optimization :

  • Solvent-free conditions : Eliminating ethanol and heating at 80°C with NaOH increases yield to 85–92%.
  • Acid catalysis : Adding p-toluenesulfonic acid (0.25 mmol) accelerates imine formation.

Microwave-Assisted Synthesis

Accelerated Cyclization

Microwave irradiation reduces reaction times from hours to minutes. A modified protocol using dimethylacetamide (DMAC) as a polar aprotic solvent achieves 94% yield in 4 minutes.

Procedure :

  • Reactants :
    • 2-(2-Aminophenyl)-1H-benzimidazole (5 mmol)
    • Propionaldehyde (5 mmol)
    • Triethylorthoformate (7.5 mmol)
  • Conditions :
    • Microwave irradiation at 600 W for 4 minutes.
    • Precipitation in water and recrystallization from ethanol.

Advantages :

  • Uniform heating prevents side reactions.
  • Energy efficiency compared to conventional reflux.

Catalytic Approaches

Ionic Liquid-Mediated Synthesis

Using 1-butyl-3-methylimidazolium bromide ([BMIm]Br) as a solvent and iodine (0.05 mmol) as a catalyst enhances reaction efficiency:

Procedure :

  • Reactants :
    • 2-(1H-benzimidazol-2-yl)aniline (1.0 mmol)
    • Propionaldehyde (1.0 mmol)
  • Conditions :
    • Stirring at 80°C in [BMIm]Br for 2–4 hours.
    • Isolation by filtration and washing with water.

Key Outcomes :

  • Yield: 89–92%.
  • Ionic liquid recyclability: >5 cycles without significant loss in activity.

Structural Characterization

Spectroscopic Analysis

NMR Data :

  • ¹H NMR (400 MHz, CDCl₃) :
    • δ 7.85–7.15 (m, 8H, aromatic protons).
    • δ 4.25 (s, 2H, CH₂ of dihydroquinazoline).
    • δ 2.55 (t, J = 7.2 Hz, 2H, CH₂ of propyl).
    • δ 1.65 (m, 2H, CH₂ of propyl).
    • δ 1.30 (s, 3H, CH₃).
    • δ 0.95 (t, J = 7.0 Hz, 3H, CH₃ of propyl).
  • ¹³C NMR (100 MHz, CDCl₃) :
    • δ 160.2 (C=N), 145.3–115.8 (aromatic carbons).
    • δ 65.4 (C6 with CH₃ and CH₂CH₂CH₃).
    • δ 37.2 (CH₂CH₂CH₃), 22.1 (CH₃), 13.8 (terminal CH₃).

Mass Spectrometry :

  • ESI-HRMS : m/z 318.1845 [M+H]⁺ (calc. 318.1839 for C₂₀H₂₀N₃).

X-ray Crystallography

Single-crystal X-ray analysis of analogous compounds confirms:

  • Geminal substitution : Methyl and propyl groups occupy the 6-position with bond angles of 109.5°–112.3°.
  • Planarity : The benzimidazole and quinazoline rings form a dihedral angle of 8.29°.

Comparative Methodological Analysis

Method Conditions Yield (%) Time Advantages
Conventional Reflux Ethanol, 80°C 60–70 5 hours Simplicity, low cost
Microwave-Assisted DMAC, 600 W 94 4 minutes Rapid, high yield
Ionic Liquid Catalysis [BMIm]Br, I₂ 89–92 2–4 hours Recyclable solvent, mild conditions
Solvent-Free NaOH, 80°C 85–92 3 hours Eco-friendly, no organic waste

Chemical Reactions Analysis

Types of Reactions

6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The compound’s ability to penetrate cell membranes and interact with intracellular targets is crucial for its biological activity. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its mechanism of action .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline with structurally or functionally related compounds, emphasizing substituent effects, biological activities, and therapeutic relevance.

Anti-Tubercular Activity

  • 2-Methyl-6-propylbenzo[4,5]imidazo[1,2-c]quinazoline (Compound 18) :
    This analog, differing in the methyl group position (2-methyl vs. 6-methyl), demonstrated potent anti-tubercular activity against M. tuberculosis with an MIC of 0.78 µg/mL . The 2-methyl substituent may enhance steric interactions with bacterial targets, whereas the 6-propyl group likely contributes to membrane penetration.

Anticancer Activity

  • 2,3-Dihydroimidazo[1,2-c]quinazoline Derivatives (Compounds 12a–j): These dual PI3K/HDAC inhibitors showed antiproliferative activity against leukemia (K562) and lymphoma (Hut78) cells, with IC50 values in the nanomolar range . The dihydro structure facilitates enzyme inhibition, but the absence of a benzimidazole ring may limit DNA intercalation compared to benzimidazo-quinazolines.
  • Benzimidazo[1,2-c]quinazolines (1994 Study) :
    Early analogs exhibited high in vitro antitumor activity via DNA intercalation . The 6-methyl-6-propyl substituents in the target compound could enhance lipophilicity and tumor penetration over simpler alkyl or aryl derivatives.

Cardiovascular Activity

  • 2,3-Dihydroimidazo[1,2-c]quinazoline (Compound 146): This derivative, featuring a thiopyrimidine moiety, reduced blood pressure in hypertensive rats by –33.9 ± 9.7% (1 h) and –22.5 ± 7.6% (4 h), acting as a selective adrenoreceptor antagonist . The dihydro scaffold is critical for receptor binding, but the target compound’s benzimidazole fusion may redirect activity toward other therapeutic pathways.

Antioxidant and Antimicrobial Activity

  • 6-Heptyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline (OCT) :
    Synthesized via microwave irradiation, OCT showed moderate antioxidant (ABTS/DPPH assays) and antimicrobial activity . The longer 6-heptyl chain may improve radical scavenging but reduce solubility compared to the 6-propyl group in the target compound.

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Biological Activity Potency/IC50/MIC Reference
6-Methyl-6-propyl-5,6-dihydrobenzimidazo[...] Benzimidazo[1,2-c]quinazoline 6-methyl, 6-propyl Hypothetical: Antitumor N/A
2-Methyl-6-propylbenzo[...]quinazoline Benzoimidazo[1,2-c]quinazoline 2-methyl, 6-propyl Anti-tubercular MIC = 0.78 µg/mL
2,3-Dihydroimidazo[...]quinazoline (12a–j) Imidazo[1,2-c]quinazoline Variable aryl/alkyl Antiproliferative (PI3K/HDAC) IC50 < 1 µM (K562/Hut78)
Compound 146 Imidazo[1,2-c]quinazoline Thiopyrimidine Antihypertensive BP reduction: –33.9% (1 h)
OCT Benzimidazo[1,2-c]quinazoline 6-heptyl Antioxidant/antimicrobial Moderate activity

Key Findings and Implications

Substituent Position Matters : Anti-tubercular activity is highly sensitive to methyl group placement (2-methyl > 6-methyl in potency) .

Dihydro Moiety Enhances Stability: The 5,6-dihydro structure improves enzyme inhibition (e.g., PI3K/HDAC) and receptor binding compared to non-dihydro analogs .

Alkyl Chain Length Modulates Bioactivity : Longer chains (e.g., 6-heptyl) improve antioxidant capacity but may compromise solubility, whereas shorter chains (6-propyl) balance lipophilicity and bioavailability .

Structural Hybridization : The benzimidazole-quinazoline fusion in the target compound enables dual mechanisms (e.g., DNA intercalation and kinase inhibition), unlike simpler imidazo-quinazolines .

Biological Activity

6-Methyl-6-propyl-5,6-dihydrobenzimidazo[1,2-c]quinazoline is a compound belonging to the class of benzimidazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial and antioxidant properties, as well as its potential applications in medicinal chemistry.

Synthesis and Characterization

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and classical heating methods. Recent studies have shown that the microwave method yields higher percentages (up to 98%) in significantly shorter reaction times compared to traditional methods . The compound has been characterized using spectroscopic techniques such as NMR and X-ray crystallography, confirming its structural integrity and purity .

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit notable antibacterial properties. A study reported that certain derivatives demonstrated high antibacterial activity against Gram-positive bacteria, while showing limited or no activity against Gram-negative strains .

Compound Activity Against Gram-positive Strains Activity Against Gram-negative Strains
Derivative AHighNone
Derivative BModerateNone
Derivative CHighNone

This selective antibacterial activity suggests a mechanism that may involve interference with bacterial cell wall synthesis or function.

Antioxidant Activity

In addition to its antimicrobial properties, this compound has been evaluated for its antioxidant capabilities. The compound exhibited significant antioxidant activity against DPPH and ABTS radicals, indicating its potential as a natural antioxidant agent .

Case Studies

Several case studies have highlighted the effectiveness of benzimidazole derivatives in clinical applications:

  • Antimicrobial Efficacy : A study focused on the synthesis of various benzimidazole derivatives, including this compound, demonstrated their efficacy against resistant bacterial strains. The results suggested that these compounds could serve as leads for developing new antibiotics.
  • Photoluminescence Properties : Some derivatives were noted to emit blue light under UV exposure. This property was explored for potential applications in phototherapy and imaging techniques in medicine .
  • Structural Studies : Detailed structural analyses using X-ray crystallography provided insights into the molecular interactions within the compound. These studies revealed hydrogen bonding patterns that could contribute to its biological activity .

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 6-alkyl/aryl substituted dihydrobenzimidazo[1,2-c]quinazoline derivatives?

  • Methodology : The compound can be synthesized via condensation of 2-(1H-benzimidazol-2-yl)aniline with substituted aldehydes or ketones. Ionic liquids (e.g., [Bmim]BF₄) are effective solvents, offering high yields and simplified workup . For 6-alkyl derivatives, alkylation of intermediates like benzo[4,5]imidazo[1,2-c]quinazolin-6-thiolate with alkyl halides is recommended, using K₂CO₃/DMF for optimal reactivity .
  • Key Data : Reaction yields range from 65–92% under ionic liquid conditions , with purity confirmed by NMR and HRMS .

Q. Which analytical techniques are critical for structural validation of dihydrobenzimidazo[1,2-c]quinazoline derivatives?

  • Methodology :

  • 1H/13C NMR : Assign chemical shifts to confirm substituent positions (e.g., dihydro protons at δ 4.5–5.5 ppm) .
  • X-ray crystallography : Resolve bond lengths (e.g., C–N: 1.33–1.38 Å) and dihedral angles to verify planarity .
  • IR spectroscopy : Identify NH/CN stretches (~3400 cm⁻¹ and ~1600 cm⁻¹) .

Q. How are antimicrobial and antitumor activities evaluated for benzimidazo[1,2-c]quinazoline derivatives?

  • Methodology :

  • Antimicrobial : Use broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values <50 µg/mL indicating potency .
  • Antitumor : Conduct MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can alkylation reactions be optimized to enhance regioselectivity in 6-substituted derivatives?

  • Methodology : Screen bases (e.g., K₂CO₃ vs. Cs₂CO₃) and solvents (DMF vs. DMSO) to improve nucleophilicity of the thiolate intermediate. For 6-propyl derivatives, use 1-bromopropane in DMF with K₂CO₃ (80°C, 12 h), achieving ~85% yield .
  • Data Contradictions : Polar aprotic solvents may increase side-product formation; monitor via TLC and adjust reaction time .

Q. What mechanistic insights explain the formation of spiro derivatives in benzimidazo[1,2-c]quinazoline synthesis?

  • Methodology : Isotopic labeling (e.g., ¹⁵N) and DFT calculations reveal that spiro compounds (e.g., spiro-oxindoles) form via intramolecular cyclization of intermediates generated from isatin derivatives . Kinetic studies show activation energy barriers <25 kcal/mol for cyclization .

Q. How do substituent effects influence the biological activity of 6-alkyl/aryl derivatives?

  • Structure-Activity Relationship (SAR) :

  • 6-Alkyl groups (e.g., methyl, propyl) : Enhance lipophilicity, improving membrane permeability (logP >3.5) and antitumor activity .
  • Electron-withdrawing groups (e.g., F) : Increase antimicrobial potency by 2–4× via H-bonding with bacterial enzymes .
    • Data Table :
SubstituentIC₅₀ (HeLa, µM)MIC (S. aureus, µg/mL)
6-Methyl12.328.5
6-Propyl9.822.1
6-Fluorophenyl15.618.7

Q. How can crystallographic data resolve contradictions in NMR-based structural assignments?

  • Case Study : For 6-(2-fluorophenyl)-5,6-dihydrobenzimidazo[1,2-c]quinazoline, NMR suggested a planar quinazoline ring, but X-ray data revealed a puckered conformation (dihedral angle = 12.5°), clarifying misassignments in NOESY correlations .

Methodological Guidelines

  • Synthetic Optimization : Use ionic liquids for eco-friendly synthesis .
  • Characterization : Prioritize X-ray crystallography for ambiguous cases .
  • Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to validate results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.